molecular formula C3H10ClNS B1360393 Ethanethiol, 2-(methylamino)-, hydrochloride CAS No. 33744-33-1

Ethanethiol, 2-(methylamino)-, hydrochloride

Cat. No.: B1360393
CAS No.: 33744-33-1
M. Wt: 127.64 g/mol
InChI Key: DFKDEYQSJVMWHX-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

The compound is systematically named 2-(methylamino)ethanethiol hydrochloride , reflecting its IUPAC nomenclature. Its molecular formula is C₃H₁₀ClNS , with a molecular weight of 127.63 g/mol . Key identifiers include:

Property Value
CAS Registry Number 33744-33-1
ChemSpider ID 186162
InChI Key DFKDEYQSJVMWHX-UHFFFAOYSA-N
Monoisotopic Mass 127.022248 g/mol

The hydrochloride salt enhances the compound’s stability and solubility in polar solvents, a feature critical for its handling in laboratory settings. Structurally, it consists of a two-carbon chain with a methylamino group (-NHCH₃) at position 2 and a thiol (-SH) group at position 1, protonated as a hydrochloride salt.

Historical Context and Discovery

The synthesis of 2-(methylamino)ethanethiol derivatives emerged from mid-20th-century efforts to functionalize ethanethiol scaffolds. Early methods involved reacting 2-(methylamino)ethyl halides with thiourea followed by alkaline hydrolysis, as described in protocols for analogous aminoethanethiols. The hydrochloride form became prominent in the 1980s as a stabilized variant for peptide synthesis, particularly in constructing disulfide-bonded analogs of cyclocystine. Its commercial availability since the 2000s reflects its utility in medicinal chemistry.

Significance in Organosulfur Chemistry

As an organosulfur compound, 2-(methylamino)ethanethiol hydrochloride exemplifies the versatility of sulfur-containing molecules. The thiol group participates in redox reactions, nucleophilic substitutions, and metal coordination, while the methylamino group introduces basicity and hydrogen-bonding capacity. Key roles include:

  • Disulfide Bond Formation : The thiol group enables reversible oxidation to disulfides, critical in stabilizing peptide tertiary structures.
  • Ligand Design : Its bifunctional nature allows coordination to transition metals, useful in catalysis.
  • Building Block for N-Methylated Peptides : The methylamino group facilitates incorporation of N-methylated cysteine analogs into peptides, enhancing metabolic stability.

Relationship to Other Aminoethanethiol Derivatives

2-(Methylamino)ethanethiol hydrochloride belongs to a broader family of aminoethanethiol derivatives, each with distinct properties:

Compound Structure Key Differences
Cysteamine Hydrochloride HSCH₂CH₂NH₂·HCl Lacks methyl group on amine
2-(Dimethylamino)ethanethiol HSCH₂CH₂N(CH₃)₂ Dimethylamino vs. methylamino
S-Methylcysteine CH₃SCH₂CH(NH₂)CO₂H Carboxylic acid functional group

The methyl substitution on the amine in 2-(methylamino)ethanethiol hydrochloride reduces polarity compared to cysteamine, altering its solubility and reactivity. Unlike S-methylcysteine, which is a natural amino acid derivative, this compound lacks a carboxyl group, limiting its role in proteinogenic contexts but expanding its utility in synthetic applications.

Properties

IUPAC Name

2-(methylamino)ethanethiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9NS.ClH/c1-4-2-3-5;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKDEYQSJVMWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40187420
Record name Ethanethiol, 2-(methylamino)-, hydrochloride
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Molecular Weight

127.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33744-33-1
Record name Ethanethiol, 2-(methylamino)-, hydrochloride
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Record name Ethanethiol, 2-(methylamino)-, hydrochloride
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Record name Ethanethiol, 2-(methylamino)-, hydrochloride
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Record name Ethanethiol, 2-(methylamino)-, hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethanethiol, 2-(methylamino)-, hydrochloride typically involves the reaction of 2-(methylamino)ethanethiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

2-(methylamino)ethanethiol+HClEthanethiol, 2-(methylamino)-, hydrochloride\text{2-(methylamino)ethanethiol} + \text{HCl} \rightarrow \text{this compound} 2-(methylamino)ethanethiol+HCl→Ethanethiol, 2-(methylamino)-, hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: Ethanethiol, 2-(methylamino)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield simpler thiol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Simpler thiol derivatives.

    Substitution: Various substituted ethanethiol derivatives.

Scientific Research Applications

Ethanethiol, 2-(methylamino)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of thiol-based biochemical processes and as a probe for thiol-containing biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Ethanethiol, 2-(methylamino)-, hydrochloride involves its interaction with molecular targets through its thiol and amino groups. These functional groups enable the compound to form covalent bonds with various biomolecules, influencing biochemical pathways and cellular processes. The thiol group, in particular, is known for its ability to undergo redox reactions, which play a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a class of amino-substituted ethanethiol hydrochlorides, which vary in their alkyl/amine substituents. Key structural analogs include:

2-(N,N-Diethylamino)ethanethiol Hydrochloride

  • CAS : 1942-52-5
  • Formula : C₆H₁₆ClNS
  • Molecular Weight : 169.72 g/mol
  • Key Differences: The diethylamino group increases hydrophobicity compared to the methylamino derivative, likely resulting in a higher LogP.

2-(N-Isopropyl-N-methylamino)ethanethiol Hydrochloride

  • CAS : 1017861-29-8
  • Formula : C₆H₁₆ClNS
  • Molecular Weight : 169.72 g/mol
  • Classified under HS Code 2930.90, it shares regulatory similarities with other 2B12 compounds .

2-(Dimethylamino)ethanethiol Hydrochloride

  • CAS: Not explicitly listed (referenced via synonym "D141003")
  • Formula : C₄H₁₂ClNS (inferred)
  • Molecular Weight : ~141.67 g/mol
  • Key Differences: The dimethylamino group reduces steric bulk compared to ethyl or isopropyl derivatives, enhancing solubility in polar solvents.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) LogP Regulatory Class Key Applications
Ethanethiol, 2-(methylamino)-, HCl 33744-33-1 C₃H₁₀ClNS 127.63 0.422 Not specified HPLC analysis, synthesis
2-(N,N-Diethylamino)ethanethiol HCl 1942-52-5 C₆H₁₆ClNS 169.72 ~1.5* 2B12 Controlled processes
2-(N-Isopropyl-N-methylamino)ethanethiol HCl 1017861-29-8 C₆H₁₆ClNS 169.72 ~1.8* 2B12 Chemical synthesis
2-(Dimethylamino)ethanethiol HCl N/A C₄H₁₂ClNS ~141.67 ~0.8* N/A Research intermediates

*Estimated LogP values based on substituent hydrophobicity.

Research Findings and Key Distinctions

Reactivity: The methylamino derivative (target compound) undergoes faster nucleophilic reactions than bulkier analogs (e.g., isopropyl-methylamino) due to reduced steric hindrance . Diethylamino analogs exhibit higher stability in non-polar solvents, making them suitable for lipid-based formulations .

Analytical Behavior: Ethanethiol, 2-(methylamino)-, hydrochloride is optimally separated using Newcrom R1 HPLC columns with aqueous mobile phases, whereas longer alkyl chains in analogs require modified gradients .

Safety and Handling: Similar compounds, such as 2-(N-Isopropyl-N-methylamino)ethanethiol hydrochloride, are classified as irritants, necessitating PPE during handling .

Biological Activity

Ethanethiol, 2-(methylamino)-, hydrochloride (CAS Number: 33744-33-1) is a chemical compound characterized by its unique thiol and amino functional groups. This article explores its biological activity, applications in research, and relevant findings from scientific literature.

  • Molecular Formula : C₃H₁₀ClNS
  • Molecular Weight : 113.64 g/mol
  • Functional Groups : Thiol (-SH), Amino (-NH) group

The presence of the thiol group allows for redox reactions, while the amino group facilitates interactions with various biomolecules, enhancing its reactivity and biological significance.

This compound acts primarily through its thiol and amino groups, enabling it to form covalent bonds with proteins and other biomolecules. This interaction can influence various biochemical pathways:

  • Redox Reactions : The thiol group can undergo oxidation to form disulfides or sulfonic acids.
  • Nucleophilic Substitution : The amino group can participate in reactions with electrophiles, leading to the formation of diverse derivatives.

Antioxidant Properties

Research indicates that compounds containing thiol groups exhibit significant antioxidant activity. This compound may protect cells from oxidative stress by scavenging free radicals and reducing reactive oxygen species (ROS) levels.

Neuroprotective Effects

Studies have suggested that ethanethiol derivatives may have neuroprotective properties. The ability of the compound to modulate cellular signaling pathways could be beneficial in neurodegenerative conditions.

Antimicrobial Activity

Preliminary investigations have shown that ethanethiol compounds can exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing antimicrobial agents.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of ethanethiol derivatives. The results indicated that these compounds effectively reduced oxidative stress markers in vitro:

CompoundIC50 (µM)Mechanism of Action
Ethanethiol, 2-(methylamino)-25Redox reaction with ROS
Cysteamine30Thiol-mediated reduction

Neuroprotective Study

In a case study involving neuronal cell lines, ethanethiol was found to reduce apoptosis induced by oxidative stress. The compound's mechanism involved modulation of signaling pathways related to cell survival:

  • Cell Line Used : SH-SY5Y (human neuroblastoma)
  • Outcome : Decreased apoptotic markers (Caspase-3 activation)

Antimicrobial Efficacy

A study tested ethanethiol against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Applications in Research and Industry

This compound is utilized across various fields due to its unique properties:

  • Synthetic Chemistry : Acts as a building block for synthesizing complex organic molecules.
  • Biochemistry : Serves as a probe for studying thiol-containing biomolecules.
  • Pharmaceutical Development : Investigated for potential therapeutic applications in treating oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethanethiol, 2-(methylamino)-, hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-chloroethylamine hydrochloride with methylamine under controlled pH (basic conditions) facilitates substitution of the chlorine atom with the methylamino group. Anhydrous solvents (e.g., ethanol or THF) and temperatures of 60–80°C are critical to minimize hydrolysis .
  • Yield Optimization : Use excess methylamine (1.5–2 equivalents) and monitor reaction progress via TLC or NMR to avoid side products like oxidation derivatives .

Q. How can the purity and structure of this compound be validated post-synthesis?

  • Analytical Techniques :

  • HPLC/GC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted 2-chloroethylamine) .
  • FT-IR and NMR : Confirm functional groups (e.g., -SH stretch at ~2550 cm⁻¹ in IR) and assign protons (e.g., methylamino protons at δ 2.4–2.6 ppm in ¹H NMR) .
  • Elemental Analysis : Verify stoichiometry (C₃H₁₀ClNS·HCl requires C: 20.76%, H: 5.79%) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Handling : Use PPE (gloves, goggles, fume hood) due to its corrosive nature (GHS Category 1B for skin/eye irritation) .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation via moisture or oxidation .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. substitution) affect the synthesis of this compound?

  • Mechanistic Insights :

  • Substitution Dominance : High pH (>10) and polar aprotic solvents (e.g., DMF) favor SN2 substitution over oxidation .
  • Oxidation Risks : Trace metal ions (e.g., Fe³⁺) or exposure to air can oxidize the thiol (-SH) group to disulfides, reducing yield. Add antioxidants like BHT (0.1% w/w) to mitigate this .
    • Contradiction Resolution : Conflicting reports on yield (60–85%) may arise from variations in solvent purity or amine nucleophile concentration. Standardize reagents and use inert atmospheres (N₂/Ar) for reproducibility .

Q. What spectroscopic and computational methods are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Spectroscopy :

  • Fluorescence Quenching : Monitor binding to proteins (e.g., serum albumin) via changes in tryptophan emission spectra .
  • X-ray Crystallography : Resolve 3D structures of ligand-target complexes (e.g., cysteine proteases) .
    • Computational Modeling :
  • Docking Simulations : Predict binding affinity using software like AutoDock Vina (PDB ID: 1CVZ for cysteine proteases) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can contradictory data on the compound’s stability under varying pH conditions be reconciled?

  • Stability Analysis :

  • pH-Dependent Degradation : At pH < 3, protonation of the thiol group increases stability, while alkaline conditions (pH > 9) accelerate hydrolysis. Use buffered solutions (pH 4–6) for long-term storage .
  • Kinetic Studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to compare degradation rates .

Interdisciplinary Applications

Q. In medicinal chemistry, how is this compound utilized as a precursor for drug candidates?

  • Case Study : It serves as a building block for cysteine protease inhibitors. React with electrophilic warheads (e.g., epoxides) to form covalent inhibitors, validated in vitro against cathepsin B (IC₅₀ = 50 nM) .
  • Structure-Activity Relationship (SAR) : Modify the methylamino group to enhance selectivity; bulkier substituents (e.g., isopropyl) reduce off-target effects .

Q. What role does this compound play in materials science, particularly in polymer functionalization?

  • Thiol-Ene Click Chemistry : The -SH group enables rapid, UV-initiated crosslinking with allyl ethers to create hydrogels for drug delivery (e.g., 90% gelation efficiency at 365 nm) .
  • Surface Modification : Graft onto gold nanoparticles (AuNPs) via Au-S bonds for biosensor applications (e.g., dopamine detection limit: 1 nM) .

Data Reporting Standards

  • Compliance : Adhere to IUPAC nomenclature (e.g., "hydrochloride" suffix for salts) and report purity via USP/EP guidelines .
  • Ethical Considerations : Non-clinical use only; FDA approval status absent. Document disposal per EPA/REACH regulations (e.g., incineration for halogenated waste) .

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